molecular formula C10H9FN2O2 B8620406 6-Fluoro-5-methyl-2-oxindole-1-carboxamide

6-Fluoro-5-methyl-2-oxindole-1-carboxamide

Cat. No. B8620406
M. Wt: 208.19 g/mol
InChI Key: YJLVZLKDIYVSPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04665194

Procedure details

Following the procedure of Example 2, the title compound was prepared from 6-fluoro-5-methyl-2-oxindole (1.0 g, 6.0 mmole), chlorosulfonyl isocyanate (1.03 g, 7.3 mmole), toluene (30 ml). Water (5 ml) was used for the hydrolysis step. Yield=0.58 g, 46%. M.P. 200°-203° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7](=[O:11])[NH:8]2)=[CH:4][C:3]=1[CH3:12].ClS([N:17]=[C:18]=[O:19])(=O)=O.C1(C)C=CC=CC=1>O>[F:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7](=[O:11])[N:8]2[C:18]([NH2:17])=[O:19])=[CH:4][C:3]=1[CH3:12]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C=C2CC(NC2=C1)=O)C
Name
Quantity
1.03 g
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Name
Quantity
30 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C2CC(N(C2=C1)C(=O)N)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.